5-(2,3-dimethoxyphenyl)thiophene-2-carboxamide
Overview
Description
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a 2,3-dimethoxyphenyl group and a carboxamide group
Mechanism of Action
The mechanism of action of thiophene-2-carboxamide derivatives involves interactions with various enzymes. For example, the compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .
Future Directions
Thiophene-2-carboxamide derivatives have shown a wide variety of applications including agrochemical and pharmaceutical fields . The results also show that compounds carrying thiophene/furan carbocamide moieties could be used promising structures in the development of more potent pharmaceutical agents in the future .
Preparation Methods
The synthesis of 5-(2,3-dimethoxyphenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and thiophene-2-carboxylic acid.
Formation of Intermediate: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with thiophene-2-carboxylic acid in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography.
Chemical Reactions Analysis
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced functional groups.
Scientific Research Applications
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Comparison with Similar Compounds
5-(2,3-Dimethoxyphenyl)thiophene-2-carboxamide can be compared with similar compounds such as:
Thiophene-2-carboxamide: Lacks the 2,3-dimethoxyphenyl group, resulting in different electronic and biological properties.
2,3-Dimethoxyphenyl derivatives: Compounds with similar phenyl substitutions but different heterocyclic cores, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
5-(2,3-dimethoxyphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(12(9)17-2)10-6-7-11(18-10)13(14)15/h3-7H,1-2H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXOWFVCMNQHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC=C(S2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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